molecular formula C15H13N3OS B14863952 N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide

N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B14863952
M. Wt: 283.4 g/mol
InChI Key: BNJQJCGBASXOND-UHFFFAOYSA-N
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Description

N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide is a chemical compound with the molecular formula C15H13N3OS It is known for its unique structure, which includes a benzothiazole ring fused with an amino group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino group and phenylacetamide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-amino-1,3-benzothiazol-2-yl)acetamide
  • N-(6-amino-1,3-benzothiazol-2-yl)-2-(thiophen-3-yl)acetamide

Uniqueness

N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C15H13N3OS/c16-11-6-7-12-13(9-11)20-15(17-12)18-14(19)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18,19)

InChI Key

BNJQJCGBASXOND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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